molecular formula C14H17F3N2O2 B13581282 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea

Katalognummer: B13581282
Molekulargewicht: 302.29 g/mol
InChI-Schlüssel: SDFLBLKQMVKOIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It features a cyclohexyl group attached to a urea moiety, which is further connected to a phenyl ring substituted with a trifluoromethoxy group

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy group on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research indicates its potential use in treating conditions like inflammation and hypertension.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of soluble epoxide hydrolase, an enzyme involved in the metabolism of bioactive lipid signaling molecules. By inhibiting this enzyme, the compound can modulate inflammatory responses and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]urea: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and reactivity.

    1-Cyclohexyl-3-[4-(trifluoromethyl)phenyl]urea: Similar to the above, but with variations in the position of the trifluoromethyl group.

    1-Cyclohexyl-3-[4-(methoxy)phenyl]urea: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different biological activities.

The uniqueness of this compound lies in its trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H17F3N2O2

Molekulargewicht

302.29 g/mol

IUPAC-Name

1-cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)21-12-8-6-11(7-9-12)19-13(20)18-10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,18,19,20)

InChI-Schlüssel

SDFLBLKQMVKOIZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.